Methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate is a synthetic carbohydrate derivative widely utilized in carbohydrate chemistry. This compound is primarily recognized for its role as a glycosyl donor in glycosylation reactions, which are crucial for synthesizing complex carbohydrates and glycoconjugates. Its IUPAC name reflects its structural complexity, highlighting the presence of multiple acetoxy groups attached to a sugar-like framework .
This compound can be classified as an acylated sugar derivative. It is derived from L-idopyranuronate and is often used in the synthesis of various carbohydrate-based compounds. The compound is cataloged under the CAS number 108032-41-3 and has been documented in several chemical databases, including PubChem and BenchChem .
The synthesis of methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate typically involves a multi-step process:
The entire process requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate can be represented by its InChI code:
This code provides a detailed description of its atomic composition and connectivity. The compound features multiple hydroxyl groups and acetoxy substituents that influence its reactivity and interactions in biochemical processes .
Methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate participates in several significant chemical reactions:
The mechanism of action for methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate primarily revolves around its role as a glycosyl donor. Upon activation by suitable reagents:
Methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate finds applications in various scientific fields:
This compound's versatility underscores its significance in advancing research within carbohydrate chemistry and related fields.
The compound is systematically named methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate according to IUPAC conventions [4] [9]. This name encodes critical structural and stereochemical information:
Table 1: Core Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
| CAS Registry Number | 108032-41-3 |
| Molecular Formula | C₁₅H₂₀O₁₁ |
| Molecular Weight | 376.31 g/mol |
| Stereochemistry | Fully defined (2R,3S,4S,5R,6S) |
This compound is recognized under multiple synonyms across chemical and biochemical literature, reflecting its role as a protected uronic acid derivative:
In glycobiology, it is termed a glycosyl donor synthon for synthesizing iduronic acid-containing polysaccharides like heparin and heparan sulfate [4] [7]. The designation "L-iduronate precursor" emphasizes its utility in generating biologically active glycoconjugates.
Table 2: Common Synonyms and Contexts
| Synonym | Context of Use |
|---|---|
| Methyl 1,2,3,4-Tetra-O-acetyl-α-L-iduronate | Synthetic carbohydrate chemistry |
| α-L-Idopyranuronic Acid Methyl Ester Tetraacetate | Structural biochemistry |
| Glycosyl donor for L-iduronic acid | Glycosylation reactions |
| Protected L-iduronate methyl ester | Metabolic probe development |
The compound's structure is precisely represented in machine-readable formats that encode atomic connectivity and stereochemistry:
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C [4] [9]This non-stereospecific string defines atomic bonds and functional groups but omits chiral details. CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C [4]Incorporates the stereochemical descriptors @ and @@ to denote the absolute configurations at positions 2R,3S,4S,5R,6S. The sequence confirms the α-anomer (downward orientation of the C1 methoxycarbonyl group in the pyran ring) . The InChI Key DPOQCELSZBSZGX-RLPMIEJPSA-N uniquely identifies this stereoisomer in databases, differentiating it from epimers like the β-D-glucuronic acid derivative (InChI Key DPOQCELSZBSZGX-XOBFJNJYSA-N) [4] [9]. This distinction is critical for computational searches and electronic laboratory notebooks.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: